molecular formula C17H20F3N3O3S B15026689 4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)butanamide

4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)butanamide

Cat. No.: B15026689
M. Wt: 403.4 g/mol
InChI Key: YQQLCKIPIIBSNN-UHFFFAOYSA-N
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Description

4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)butanamide is a complex organic compound that features a furan ring, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)butanamide typically involves multi-step organic reactions. One common approach is the cyclocondensation of 1,1,1-trifluoro-4-methoxybut-3-en-2-ones with 2-aminotetrazole monohydrate under basic conditions . This reaction forms an intermediate pyrimidine derivative, which is then further functionalized to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)butanamide is not well-documented. its molecular structure suggests that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)butanamide is unique due to its combination of a furan ring, a trifluoromethyl group, and a pyrimidine ring. This combination of functional groups imparts unique chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H20F3N3O3S

Molecular Weight

403.4 g/mol

IUPAC Name

4-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(1-methoxypropan-2-yl)butanamide

InChI

InChI=1S/C17H20F3N3O3S/c1-11(10-25-2)21-15(24)6-4-8-27-16-22-12(13-5-3-7-26-13)9-14(23-16)17(18,19)20/h3,5,7,9,11H,4,6,8,10H2,1-2H3,(H,21,24)

InChI Key

YQQLCKIPIIBSNN-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)CCCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CO2

Origin of Product

United States

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